molecular formula C15H19NO2S3 B2376452 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine CAS No. 1448053-66-4

1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine

Cat. No.: B2376452
CAS No.: 1448053-66-4
M. Wt: 341.5
InChI Key: LFYNTVKHEDCGEM-UHFFFAOYSA-N
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Description

1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine is a complex organic compound that features a piperidine ring substituted with thiophene and ethylthiophene sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of Thiophene Groups: Thiophene groups can be introduced via a substitution reaction using thiophene derivatives and suitable catalysts.

    Sulfonylation: The ethylthiophene group can be sulfonylated using reagents like sulfonyl chlorides under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the thiophene rings, using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of thiol derivatives.

Scientific Research Applications

1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-((5-Methylthiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine
  • 1-((5-Propylthiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine
  • 1-((5-Butylthiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine

Uniqueness

1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine is unique due to the presence of the ethyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds.

Properties

IUPAC Name

1-(5-ethylthiophen-2-yl)sulfonyl-4-thiophen-3-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S3/c1-2-14-3-4-15(20-14)21(17,18)16-8-5-12(6-9-16)13-7-10-19-11-13/h3-4,7,10-12H,2,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYNTVKHEDCGEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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